Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride
Overview
Description
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound has the molecular formula C12H17Cl2N and is often used as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The reaction proceeds as follows:
- Diethanolamine is dissolved in a suitable solvent such as dichloroethane.
- Thionyl chloride is added to the solution, resulting in the formation of Bis-(2-chloroethyl)amine hydrochloride.
- The reaction mixture is then heated to around 50°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in large reactors, and the product is purified through processes such as centrifugation and drying. The by-products, such as sulfur dioxide and hydrochloric acid, are typically scrubbed using sodium hydroxide solution to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include substituted amines and other derivatives.
Oxidation: Oxidation products vary depending on the specific conditions but can include aldehydes and carboxylic acids.
Reduction: Reduction typically yields primary or secondary amines
Scientific Research Applications
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of piperazine derivatives and other complex molecules.
Biology: Employed in studies involving DNA alkylation and mutagenesis.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of various chemical products and as a building block for more complex compounds .
Mechanism of Action
The mechanism of action of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Bis-(2-chloroethyl)amine hydrochloride
- Tris-(2-chloroethyl)amine hydrochloride
- Cyclophosphamide
- Chlorambucil
- Melphalan
Uniqueness
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride is unique due to its specific structure, which includes a phenylethyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other nitrogen mustards. The presence of the phenylethyl group can also affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-phenylethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N.ClH/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOSAHPINLATIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCl)CCCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596622 | |
Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100249-12-5 | |
Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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